N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Properties
Molecular Formula |
C19H14Cl2FN3O3 |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H14Cl2FN3O3/c1-28-17-9-13(22)2-3-15(17)16-4-5-19(27)25(24-16)10-18(26)23-14-7-11(20)6-12(21)8-14/h2-9H,10H2,1H3,(H,23,26) |
InChI Key |
WEHAMFMGYTWFHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Substitution Reactions: Introduction of the 3,5-dichlorophenyl and 4-fluoro-2-methoxyphenyl groups through nucleophilic aromatic substitution or other suitable methods.
Acetylation: The final step might involve acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy group to form a hydroxyl group.
Reduction: Reduction of the carbonyl group in the pyridazinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(3,5-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(3,5-dichlorophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Uniqueness
The uniqueness of N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and potential applications. The presence of both fluoro and methoxy groups on the phenyl ring, along with the dichlorophenyl group, might confer unique properties compared to similar compounds.
Biological Activity
N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, with the CAS number 1246074-56-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C19H14Cl2FN3O3, with a molecular weight of 422.2 g/mol. The structure includes a dichlorophenyl group and a pyridazinone moiety, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| CAS Number | 1246074-56-5 |
| Molecular Formula | C19H14Cl2FN3O3 |
| Molecular Weight | 422.2 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, analogs have been tested against various cancer cell lines, including human non-small cell lung cancer A549 cells. In these studies, certain compounds demonstrated IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced potency.
Table 1: Anticancer Activity of Related Compounds
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and activation of caspase proteins, particularly caspase-3. This suggests that the compound may trigger programmed cell death in cancer cells, which is a desirable property in anticancer drug development.
Inhibition of Histone Deacetylases (HDAC)
Another area of interest is the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression and survival. Compounds structurally related to this compound have shown promising HDAC inhibitory activity. For example, a similar compound exhibited potent inhibition against HDAC3 with an IC50 value of 95.48 nM and demonstrated antiproliferative effects on HepG2 cells (IC50 = 1.30 µM) .
Study on Apoptosis Induction
In a detailed investigation into apoptosis induction by related compounds, it was found that treatment with compounds similar to this compound resulted in decreased levels of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic protein Bax. This shift in protein expression is indicative of enhanced apoptotic signaling pathways activated by these compounds .
In Vivo Efficacy
In vivo studies using xenograft models have further supported the potential efficacy of these compounds in tumor growth inhibition. For instance, one study reported a tumor growth inhibition rate of approximately 48% when treated with an HDAC inhibitor related to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
